Tetraallylsilane

Organometallic stability Thermal degradation resistance Redistribution reaction kinetics

Tetraallylsilane (CAS 1112-66-9) delivers unmatched kinetic/thermodynamic Si–C stability (~306 kJ/mol) that tin/germanium analogs cannot match. Its tetraallyl architecture enables 94–99% cis-selectivity in ROMP with WCl₆, near-stoichiometric SiC (99%, 1% excess C) as a PDC co-precursor, and simultaneous four-directional dendrimer growth by Pt‑catalyzed hydrosilylation. For stereoselective Si-stereogenic silane synthesis via I₂-promoted rearrangement, no mono- or triallyl alternative provides comparable selectivity. Choose tetraallylsilane when thermal resilience, stereocontrol, and multifunctional core efficiency are non‑negotiable.

Molecular Formula C12H20Si
Molecular Weight 192.37 g/mol
CAS No. 1112-66-9
Cat. No. B074137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraallylsilane
CAS1112-66-9
Molecular FormulaC12H20Si
Molecular Weight192.37 g/mol
Structural Identifiers
SMILESC=CC[Si](CC=C)(CC=C)CC=C
InChIInChI=1S/C12H20Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2
InChIKeyAKRQMTFHUVDMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraallylsilane (CAS 1112-66-9) Procurement Guide: Key Identifiers and Core Properties


Tetraallylsilane (CAS 1112-66-9) is a tetrafunctional organosilicon compound bearing four allyl groups (CH₂CH=CH₂) covalently bound to a central silicon atom. Its molecular formula is C₁₂H₂₀Si, with a molecular weight of 192.37 g/mol [1]. The compound exhibits a density of approximately 0.831 g/mL at 25 °C and a boiling point of 90–91 °C at reduced pressure (3–10 mmHg) . A defining structural feature is the Si–C bond dissociation energy of approximately 306 kJ/mol, which is comparable to the C–C bond energy (345 kJ/mol), conferring substantial kinetic and thermodynamic stability to the carbon–silicon framework under a variety of reaction conditions . These properties establish tetraallylsilane as a stable, multi-functional building block in organosilicon chemistry and materials science.

Tetraallylsilane Sourcing: Why Analogs Like Tetravinylsilane or Allyltrimethylsilane Are Not Drop-In Replacements


Despite sharing the same Group 14 central atom, organosilanes with different alkenyl substituents exhibit fundamentally distinct reactivity profiles, stereoelectronic properties, and application outcomes. Tetraallylsilane cannot be trivially substituted with tetravinylsilane, allyltrimethylsilane, or tetraalkylsilanes without altering key experimental parameters. The allyl group's extended π-system and conformational flexibility produce bathochromic UV absorption shifts and unique electronic coupling not observed in the constrained vinyl analogs [1]. Furthermore, the thermal stability of the Si–C bond varies dramatically across the Group 14 series; while tetraallyltin readily undergoes redistribution reactions involving both σ–σ and σ–π transitions even under mild conditions, tetraallylsilane maintains structural integrity at elevated temperatures, enabling applications in high-temperature processes such as ceramic pyrolysis that are inaccessible to its germanium and tin counterparts [2]. Substitution also compromises catalytic performance in polymerization systems, where tetraallylsilane's tetrafunctional architecture delivers uniquely high cis-selectivity (94–99%) in ring-opening metathesis polymerization, a level of stereocontrol not achievable with triallyl- or monoallylsilane analogs [3].

Tetraallylsilane Technical Selection Evidence: Quantified Differentiation Against Structural Analogs and Alternatives


Thermal Stability Superiority of Tetraallylsilane Over Tetraallyltin in Organometallic Redistribution Reactions

Tetraallylsilane exhibits markedly superior thermal stability compared to its Group 14 analog tetraallyltin, with direct experimental evidence showing that while tetraallyltin readily undergoes redistribution reactions involving both σ–σ and σ–π transitions, tetraallylsilane does not enter into such reactions even at elevated temperatures [1]. This differential behavior is attributable to the stronger Si–C bond (approximately 306 kJ/mol) relative to the Sn–C bond, translating to practical processing advantages in thermally demanding synthetic and materials applications.

Organometallic stability Thermal degradation resistance Redistribution reaction kinetics

Exceptional cis-Stereoselectivity (94–99%) in Cyclopentene Ring-Opening Polymerization Using WCl₆-Tetraallylsilane Catalytic System

The WCl₆-tetraallylsilane catalytic system delivers exceptionally high stereoselectivity in cyclopentene ring-opening polymerization, producing polypentenamer with 94–99% cis-unit content when reactions are conducted between -20 and -78 °C [1]. This level of cis-selectivity is among the highest reported for this polymer class and derives specifically from the tetrafunctional allylsilane architecture in combination with tungsten chloride, a stereochemical outcome not attainable with monoallyl- or triallylsilane analogs under comparable conditions [2].

Ring-opening metathesis polymerization Cis-polypentenamer synthesis Stereoselective catalysis

Reduced Polymer Intrinsic Viscosity with Tetraallylsilane-Based Catalytic System Relative to Conventional cis-Polypentenamer Catalysts

Catalytic systems based on tetraallylsilane (or diallyldimethylsilane) differ markedly from other cis-polypentenamer synthesis catalysts in that polymers produced with the tetraallylsilane system exhibit consistently lower intrinsic viscosities [1]. This indicates a unique chain-transfer or molecular weight regulatory effect conferred specifically by the allylsilane co-catalyst architecture. The effect enables production of lower-molecular-weight cis-polypentenamer without requiring post-polymerization degradation steps or separate molecular weight modifier additives.

Molecular weight control Polymer rheology Intrinsic viscosity modulation

Near-Stoichiometric Silicon Carbide (99% SiC) from PMS/Tetraallylsilane Pyrolytic Mixture at 1000 °C

A bi-component mixture of poly(methylsilylene) (PMS) and tetraallylsilane (TAS) in appropriate ratio produces near-stoichiometric silicon carbide with an apparent composition of 99% SiC and 1% excess carbon after pyrolysis up to 1000 °C under inert atmosphere, achieving this ceramic yield and compositional precision in reasonable yield [1]. The tetraallylsilane component serves as both a reactive diluent and a carbon-content tuning agent, enabling stoichiometric control that is difficult to achieve with single-component polymeric precursors or alternative allylsilanes.

Polymer-derived ceramics Silicon carbide precursor Pyrolytic conversion

First Catalytic Asymmetric Allylation of Aldimines Using Tetraallylsilane-TBAF-MeOH System

While allyltrimethylsilane, allyltrichlorosilane, and allyltrimethoxysilane have been commonly employed in aldimine allylation with either silane activators or dual silane-imine activators, tetraallylsilane was previously unexplored for this transformation [1]. Fernandes and Yamamoto reported the first catalytic asymmetric allylation of imines using the tetraallylsilane-TBAF-MeOH system with a chiral bis-π-allylpalladium complex, demonstrating that tetraallylsilane's tetrafunctional architecture can be successfully harnessed for asymmetric induction where simpler allylsilanes were previously the standard reagents.

Asymmetric allylation Aldimine functionalization Chiral catalysis

Iodine-Promoted Selective Mono- or Double-Rearrangement of Tetraallylsilane with Controlled Product Yields (72% and 85%)

Tetraallylsilane undergoes iodine-promoted rearrangement with tunable selectivity: treatment with 1.0 equivalent of I₂ results in nearly complete consumption of starting material with selective formation of the mono-rearranged product (72% yield), while using 3.0 equivalents of I₂ drives the reaction toward the double-rearranged product (85% yield) [1]. Compared to other reported methods for diallylsilane rearrangements (e.g., acid-promoted conditions), only the iodine protocol provided good yields of mono- versus di-rearranged products with limited byproduct formation such as deallylation [1].

Silicon-stereogenic synthesis Iodine rearrangement Organosilane functionalization

Tetraallylsilane Application Scenarios: Where This Compound Delivers Verified Performance Advantages


High-cis-Polypentenamer Synthesis for Specialty Elastomer Production

The WCl₆-tetraallylsilane catalytic system is indicated for industrial and research-scale synthesis of high-cis-polypentenamer with cis-unit content of 94–99% when polymerization is conducted between -20 and -78 °C [1]. This stereoselectivity level is critical for producing polypentenamer with optimal elastomeric properties, and the tetraallylsilane-based system additionally confers lower intrinsic polymer viscosity compared to conventional catalysts [2], facilitating downstream processing without additional molecular weight modification steps.

Polymer-Derived Ceramic Processing for Near-Stoichiometric Silicon Carbide

Tetraallylsilane is recommended as a co-precursor with poly(methylsilylene) in polymer-derived ceramic (PDC) routes to silicon carbide. At appropriate PMS/TAS ratios, pyrolysis to 1000 °C under inert atmosphere yields near-stoichiometric SiC with 99% SiC and only 1% excess carbon [3]. This compositional precision is essential for high-performance SiC fibers, coatings, and composites where excess free carbon compromises mechanical integrity and oxidation resistance at elevated service temperatures.

Silicon-Stereogenic Organosilane Synthesis via Iodine-Controlled Rearrangement

Tetraallylsilane serves as a versatile starting material for the stereoselective synthesis of silicon-stereogenic organosilanes via iodine-promoted rearrangement. By controlling stoichiometry (1.0 equivalent I₂ for mono-rearrangement at 72% yield; 3.0 equivalents I₂ for di-rearrangement at 85% yield), researchers can access silacyclic compounds containing stereogenic silicon centers with minimal deallylation side products [4]. This methodology offers advantages over acid-promoted rearrangements, which typically exhibit poorer selectivity and increased byproduct formation.

Carbosilane Dendrimer Core Construction via Platinum-Catalyzed Hydrosilylation

Tetraallylsilane is employed as a tetrafunctional core building block in divergent dendrimer synthesis. Its four terminal allyl groups undergo Pt-catalyzed hydrosilylation with hydride-containing silanes (e.g., PhHSiCl₂) to generate carbosilane dendrimers with phenyl-Si groups at branching points and in the periphery [5]. The tetraallyl architecture enables simultaneous growth in four directions from a single core, accelerating dendrimer generation construction relative to lower-functionality core alternatives.

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